2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound that belongs to the class of amides It features a chloro group, a hydroxydodecyl chain, and a hydroxyethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloroacetamide, 2-hydroxydodecane, and 2-hydroxyethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a secondary amide.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can produce various amide derivatives.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on cellular processes.
Industry: It may be used in the formulation of specialty chemicals, surfactants, or other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-hydroxyethyl)acetamide: Lacks the hydroxydodecyl chain.
N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide: Lacks the chloro group.
Uniqueness
2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide is unique due to the presence of both the chloro group and the hydroxydodecyl chain, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
62881-04-3 |
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Molecular Formula |
C16H32ClNO3 |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
2-chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H32ClNO3/c1-2-3-4-5-6-7-8-9-10-15(20)14-18(11-12-19)16(21)13-17/h15,19-20H,2-14H2,1H3 |
InChI Key |
MFXJMNBMZBCTDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCO)C(=O)CCl)O |
Origin of Product |
United States |
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